MG-132
描述
Introduction to MG-132 as a Proteasome Inhibitor
Historical Discovery and Classification of this compound
This compound was first characterized in the late 1990s as part of efforts to develop inhibitors targeting the ubiquitin-proteasome system (UPS). Classified as a peptide aldehyde, it belongs to a family of proteasome inhibitors that includes MG-115 and ALLN (acetyl-leu-leu-norleucinal). These inhibitors share a common mechanism of reversibly binding to the proteasome’s chymotrypsin-like active site. Early studies demonstrated its ability to block the degradation of ubiquitinated proteins, making it invaluable for investigating UPS-dependent processes such as cell cycle progression and stress responses.
Classification:
Structural Characteristics and Chemical Properties
This compound’s structure comprises a benzyloxycarbonyl (Cbz) group linked to a trileucinal backbone. This configuration enables its interaction with the proteasome’s catalytic sites.
Key Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₄₁N₃O₅ | |
| Molecular Weight | 475.62 g/mol | |
| Solubility | 20 mg/mL in DMSO | |
| Melting Point | 80–84°C | |
| Stability | Air- and heat-sensitive; store at -20°C under inert gas |
The compound’s aldehyde moiety (-CHO) is critical for covalent binding to the proteasome’s threonine residues, while the hydrophobic leucine chains enhance cellular permeability.
Role in Ubiquitin-Proteasome System Regulation
The ubiquitin-proteasome system is essential for degrading misfolded or regulatory proteins. This compound disrupts this process by inhibiting the 26S proteasome, leading to the accumulation of polyubiquitinated substrates.
Mechanisms of Action:
- Inhibition of NF-κB Activation:
this compound stabilizes IκBα, an inhibitor of the transcription factor NF-κB, by preventing its proteasomal degradation. This suppression alters the expression of pro-inflammatory and anti-apoptotic genes. - Cell Cycle Arrest:
By blocking the degradation of cyclin-dependent kinase inhibitors (e.g., p27) and tumor suppressors (e.g., p53), this compound induces G₂/M phase arrest, as observed in PC12 and malignant pleural mesothelioma cells. - Apoptosis Induction:
Prolonged proteasome inhibition triggers mitochondrial apoptosis via caspase-3/7 activation and cytochrome c release. In MPM cells, this compound reduces Rac1 activity, further impairing survival pathways. - Autophagy Modulation:
this compound upregulates autophagy by stabilizing autophagy-related (Atg) proteins, a compensatory response to proteotoxic stress.
Table 1: Key Cellular Pathways Affected by this compound
| Pathway | Effect of this compound | Outcome |
|---|---|---|
| NF-κB Signaling | IκBα stabilization | Reduced inflammatory response |
| Mitochondrial Apoptosis | Caspase-3/7 activation | Programmed cell death |
| Cell Cycle Regulation | p53/p27 accumulation | G₂/M arrest |
| Autophagy | Atg protein stabilization | Enhanced lysosomal degradation |
属性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWCYJVHRLUCT-VABKMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042639 | |
| Record name | MG132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-82-6 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133407-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyloxycarbonylleucyl-leucyl-leucine aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MG132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MG 132 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MG-132 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
合成路线和反应条件
MG-132 的合成涉及三个亮氨酸残基的偶联,然后引入苄氧羰基。反应通常从用苄氧羰基保护亮氨酸的氨基开始。接下来,使用偶联试剂(例如二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt))将保护的亮氨酸与另一个亮氨酸残基偶联。重复该过程以添加第三个亮氨酸残基。 最后,在末端亮氨酸残基引入醛基 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化肽合成仪和大型纯化技术(例如高效液相色谱 (HPLC))以确保化合物的纯度和产量 .
化学反应分析
反应类型
MG-132 主要进行肽醛典型的反应。这些包括:
氧化: this compound 可以被氧化形成相应的羧酸。
还原: this compound 的还原会导致醇的形成。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 胺和硫醇等亲核试剂可以与醛基反应.
主要产品
氧化: 羧酸。
还原: 醇。
取代: 席夫碱和硫代缩醛.
科学研究应用
MG132, a peptide aldehyde proteasome inhibitor, serves as a widely utilized tool in proteasome biology, facilitating the identification of therapeutic targets and the creation of therapeutic strategies . It functions primarily as a transition-state inhibitor, notably exhibiting chymotrypsin-like activity within the proteasome . Research indicates that MG132 can affect several types of cancer cells and can enhance the sensitivity of esophageal cancer cells to cisplatin .
Scientific Research Applications
In Vitro and In Vivo Studies: MG132 has demonstrated anticancer functions with cisplatin in human esophageal cancer EC9706 cells by promoting apoptosis and influencing cell signaling events . Exposure to MG132 led to a notable decrease in cell viability in a dose- and time-dependent manner, and it markedly inhibited tumor growth in the EC9706 xenograft model .
Enhancement of Apoptosis: MG132 significantly enhanced cisplatin-induced apoptosis, activating caspase-3 and -8, while also downregulating NF-κB, a key factor in cell apoptosis . It can also significantly enhance the sensitivity of esophageal cancer cells to cisplatin and effectively improve the rate of cell apoptosis by inhibiting the activation of NF-κB, potentiating the expression levels of apoptosis-related protein caspase-8 and -3 .
Induction of Death Receptor 5 (DR5): MG132 induces DR5 expression through CHOP up-regulation . MG132 increased DR5 protein in a dose-dependent manner, and DR5 mRNA was also remarkably increased by MG132 treatment . These results indicated that MG132 up-regulates DR5 expression at an mRNA and protein level in DU145 cells .
Reversal of Multidrug Resistance: MG-132 has been identified to be effective against multidrug resistance (MDR) in several types . this compound was also found to downregulate the expression of P-gp at the mRNA and protein levels .
Additional Cancer Research MG132 can be used to treat several types of cancer and can enhance ROS generation, inhibit cell proliferation and promote cell apoptosis in different types of cancer . MG132 reduced OSCC cell viability in a dose-dependent manner, thus supporting its direct anti-cancer effect on OSCC . MG132 could also significantly downregulate MCM5 in OSCC cells, thus suggesting that MG132 could inhibit CDDP resistance .
Oxidative Stress-Induced Damage: MG132 can have effects on oxidative stress-induced cardiovascular and renal damage . When cells are exposed to MG132, it will reduce degradation of ubiquitin-conjugated Nrf2 by inhibiting activity of the .
作用机制
MG-132 通过抑制蛋白酶体发挥作用,蛋白酶体是一种负责降解泛素化蛋白的蛋白复合物。它与蛋白酶体的活性位点结合,阻止靶蛋白的降解。这种抑制导致这些蛋白的积累,这会触发各种细胞反应,如细胞凋亡。 This compound 还激活 c-Jun N 端激酶 (JNK1),JNK1 在启动细胞凋亡中发挥作用 .
相似化合物的比较
Table 1: Key Comparisons of this compound with Selected Compounds
Table 2: Functional Outcomes in Specific Contexts
Critical Analysis of Divergent Findings
- Concentration-Dependent Effects: this compound’s pro-inflammatory IL-6 increase at 10 µM contrasts with its anti-inflammatory roles in VSMCs at lower doses . This highlights context-specific outcomes.
- Proteasome-Independent Actions: While primarily a proteasome inhibitor, this compound also modulates TRAF6 degradation and NF-κB signaling, broadening its therapeutic scope beyond compounds like 2ME2 .
- Synergistic Potential: Combinations with PR-619 or DRB enhance apoptosis or ubiquitination regulation, demonstrating this compound’s versatility in multi-target strategies .
生物活性
MG-132, a potent proteasome inhibitor, has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer therapy and cellular stress responses. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on apoptosis, and implications in therapeutic contexts.
This compound primarily functions as an inhibitor of the 26S proteasome, which is crucial for protein degradation and regulation of cellular homeostasis. By inhibiting this proteasome activity, this compound disrupts the degradation of regulatory proteins, leading to various downstream effects:
- Nrf2 Activation : this compound stabilizes Nrf2 by preventing its degradation via the ubiquitin-proteasome system (UPS), enhancing the antioxidant response in cells. This activation is dose-dependent; low doses improve cellular fitness while high doses can induce apoptosis due to oxidative stress .
-
Induction of Apoptosis : In various cancer cell lines, this compound has been shown to induce apoptosis through multiple pathways:
- Caspase Activation : Studies indicate that this compound activates caspases (3, 7, and 9) leading to apoptosis in human malignant pleural mesothelioma (MPM) cells. The compound triggers mitochondrial release of pro-apoptotic factors such as Smac/DIABLO and Cytochrome c .
- Cell Cycle Arrest : this compound treatment results in G2/M phase arrest and increases sub-G0/G1 populations indicative of apoptotic cells .
Effects on Cancer Cells
This compound has demonstrated significant anticancer properties across various studies:
Case Studies
- Malignant Pleural Mesothelioma : In a study involving two human MPM cell lines (NCI-H2052 and NCI-H2452), treatment with this compound resulted in significant apoptotic responses at concentrations as low as 0.25 µM. The study highlighted the compound's ability to inhibit cell proliferation and induce caspase-dependent apoptosis .
- C6 Glioma Cells : Another investigation reported that this compound inhibited C6 glioma cell proliferation with an IC50 value of 18.5 µM after 24 hours. The compound also increased reactive oxygen species (ROS) levels significantly, suggesting a link between proteasome inhibition and oxidative stress-induced apoptosis .
Other Biological Activities
Beyond its role in cancer therapy, this compound exhibits various other biological activities:
- Neurite Outgrowth : In PC12 cells, this compound has been shown to promote neurite outgrowth, indicating potential neuroprotective effects .
- Effects on Schistosoma Parasites : Research indicates that this compound affects gene expression in Schistosoma parasites, with significant upregulation of proteasome genes while downregulating others associated with chaperone assembly and maturation .
常见问题
Basic: What is the primary mechanism of MG-132 in modulating protein degradation, and how is this applied in experimental design?
This compound is a peptide aldehyde that selectively inhibits the 26S proteasome, blocking the degradation of ubiquitinated proteins. This inhibition stabilizes short-lived regulatory proteins (e.g., transcription factors, cell cycle regulators) for analysis. In experimental design, researchers use this compound (typically 5–50 µM) to:
- Trap ubiquitinated substrates (e.g., PARP2 in serum-containing media ).
- Study apoptosis pathways by preventing proteasomal degradation of pro-apoptotic factors like p53 .
- Validate proteasome-dependent degradation via Western blotting or fluorescence assays (e.g., ubiquitin accumulation in preimplantation embryos ).
Key controls : Include vehicle (e.g., DMSO) and time-course experiments to account for off-target effects and cytotoxicity.
Basic: How does this compound influence NF-κB signaling, and what methodological steps ensure accurate interpretation?
This compound inhibits IκBα degradation, preventing NF-κB nuclear translocation. To study this:
- Use reporter systems (e.g., RAW-Blue™ cells with NF-κB-inducible SEAP) to quantify inhibition .
- Validate with EMSA (electrophoretic mobility shift assay) or immunofluorescence to confirm nuclear NF-κB retention.
Note : this compound may concurrently inhibit calpain (IC50 = 1.25 µM), confounding results. Use selective calpain inhibitors (e.g., PD150606) as controls .
Advanced: How can researchers reconcile contradictory data on this compound’s efficacy in proteasome inhibition across studies?
Discrepancies often arise from:
- Cell culture conditions : Serum-free (SF) vs. complete media (CM) alters PARP2 degradation dynamics (e.g., this compound stabilizes PARP2 in CM but not SF conditions ).
- Cell-type specificity : Neuronal cells show delayed cryptic exon inclusion in STMN2 after this compound treatment, unlike other cell types .
- Dose and timing : Apoptotic effects dominate at >20 µM, while lower doses (5–10 µM) favor proteasome inhibition without cytotoxicity .
Methodological fix : Pre-screen cell lines for basal proteasome activity and validate with orthogonal assays (e.g., fluorogenic substrates like Suc-LLVY-MCA ).
Advanced: What experimental strategies distinguish proteasome inhibition from off-target effects (e.g., calpain inhibition)?
- Dose titration : this compound inhibits the proteasome (IC50 = 100 nM for Z-LLL-MCA) at lower concentrations than calpain (IC50 = 1.25 µM) .
- Combination inhibitors : Co-treat with calpain-specific inhibitors (e.g., ALLN) to isolate proteasome effects.
- Proteomic profiling : Use ubiquitin remnant motif analysis (e.g., diGly proteomics) to confirm proteasome substrate accumulation .
Example : In Hep G2 cells, this compound-induced apoptosis correlates with caspase-3 activation, not calpain-mediated necrosis .
Advanced: How does this compound’s role in oxidative stress studies require careful experimental design?
This compound modulates ROS but inconsistently:
- Antioxidant effects : Reduces ROS in CLP-induced acute lung injury by stabilizing Nrf2-dependent antioxidant genes (e.g., SOD upregulation ).
- Pro-oxidant effects : Induces apoptosis in cancer cells via ROS accumulation from disrupted protein homeostasis .
Key controls : - Measure ROS dynamically (e.g., DCF fluorescence at 1, 9, and 27 hours ).
- Pair with antioxidants (e.g., NAC) to dissect ROS-dependent vs. proteasome-mediated pathways.
Advanced: What are the best practices for using this compound in studying viral protease inhibition (e.g., SARS-CoV-2)?
Recent studies show this compound dual-inhibits SARS-CoV-2 Mpro and human cathepsin-L:
- Structural validation : Co-crystallography confirms this compound binding to Mpro’s active site (PDB: 7NTC) .
- Functional assays : Use pseudovirus entry assays with TMPRSS2/Cathepsin-L knockout cells to isolate protease targets .
Limitation : High cytotoxicity limits in vivo use; opt for lower doses (≤10 µM) and shorter treatments (<24 hrs).
**
- Ubiquitin remnant profiling : Treat cells with this compound for 4–6 hours to enrich proteasome-targeted substrates, then perform diGly peptide enrichment and LC-MS/MS .
- Dynamic analysis : Compare short-term (4 hr) vs. long-term (24 hr) treatment to distinguish degradation-linked ubiquitylation (increased with this compound) from non-proteasomal modifications (decreased due to feedback inhibition) .
Advanced: Why does this compound fail to rescue certain proteins (e.g., NR1C2) despite proteasome inhibition, and how can this be resolved?
- Alternative degradation pathways : NR1C2 degradation by Nedd4-1 is only partially proteasome-dependent; lysosomal inhibitors (e.g., chloroquine) may be needed .
- Post-translational modifications : Phosphorylation of Cyclin D1 at Thr286 dictates proteasome sensitivity; confirm PTM status with phosphatase treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
